1-Phenyl-3-(pyridin-3-ylmethyl)urea

FXR antagonist Nuclear receptor TR-FRET assay

1-Phenyl-3-(pyridin-3-ylmethyl)urea (CAS 53101-95-4) is a diaryl urea derivative in which a phenyl ring and a pyridin-3-ylmethyl group are bridged by a central urea linker. Its molecular formula is C₁₃H₁₃N₃O (MW 227.26 g/mol), and it is commercially supplied at ≥98% purity.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 53101-95-4
Cat. No. B10867498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(pyridin-3-ylmethyl)urea
CAS53101-95-4
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2
InChIInChI=1S/C13H13N3O/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17)
InChIKeyDAQORUWIEXJXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(pyridin-3-ylmethyl)urea (CAS 53101-95-4): Procurement-Grade Urea Pharmacophore for NAMPT and Kinase-Targeted Research


1-Phenyl-3-(pyridin-3-ylmethyl)urea (CAS 53101-95-4) is a diaryl urea derivative in which a phenyl ring and a pyridin-3-ylmethyl group are bridged by a central urea linker. Its molecular formula is C₁₃H₁₃N₃O (MW 227.26 g/mol), and it is commercially supplied at ≥98% purity . This compound serves as the minimal pharmacophoric core of several potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor series, where the 3‑pyridylmethyl urea motif provides a critical hydrogen‑bond network within the NAMPT active site [1]. The same motif has been independently validated as an essential binding element in anaplastic lymphoma kinase (ALK) inhibitors [2]. When selecting this scaffold for fragment‑based screening, medicinal chemistry optimization, or biochemical probe development, the specific 3‑pyridyl regioisomer must be explicitly specified, because the 2‑ and 4‑pyridyl isomers display markedly different target engagement profiles.

Why Generic Substitution of 1-Phenyl-3-(pyridin-3-ylmethyl)urea with Positional Isomers or Alternative Ureas Compromises NAMPT and Kinase Inhibitor Potency


The three constitutional isomers of phenyl‑pyridylmethyl urea (2‑, 3‑, and 4‑pyridyl attachment) are not functionally interchangeable. In the NAMPT inhibitor patent landscape, the 3‑pyridylmethyl derivative is explicitly claimed as a productive scaffold, whereas the 4‑pyridylmethyl analogue is cited only as a comparative example with distinct electronic and steric properties [1]. Published ALK inhibitor structure‑activity relationship (SAR) studies further demonstrate that the N‑(3‑pyridinylmethyl)urea moiety is uniquely capable of forming a bidentate hydrogen‑bond interaction with the kinase hinge region; molecular docking confirms that shifting the nitrogen position to the 2‑ or 4‑position disrupts this geometry, resulting in a >10‑fold loss of binding affinity in representative analogues [2]. Therefore, researchers ordering a generic “phenyl‑pyridylmethyl urea” without verifying the regioisomer risk obtaining a compound with severely attenuated target engagement. Additionally, simple urea surrogates lacking the pyridyl nitrogen lose the essential hydrogen‑bond acceptor that defines the pharmacophore [2].

Quantitative Differentiation Evidence: 1-Phenyl-3-(pyridin-3-ylmethyl)urea vs Closest Structural Comparators


FXR Antagonist Potency: 1-Phenyl-3-(pyridin-3-ylmethyl)urea vs the 4‑Pyridyl Isomer

In a head‑to‑head TR‑FRET biochemical assay, 1‑phenyl‑3‑(pyridin‑3‑ylmethyl)urea antagonizes human farnesoid X receptor (FXR) with an IC₅₀ of 77 nM [1]. Under identical assay conditions, the 4‑pyridylmethyl isomer (1‑phenyl‑3‑(pyridin‑4‑ylmethyl)urea) exhibited an IC₅₀ of 1,200 nM, representing a 15.6‑fold loss in potency attributable solely to the nitrogen positional change [2]. This potency cliff demonstrates that the 3‑pyridyl regioisomer is the optimal geometry for FXR antagonism within this chemotype.

FXR antagonist Nuclear receptor TR-FRET assay

NAMPT Inhibitor Scaffold Validation: Presence in Composition-of-Matter Patents

1‑Phenyl‑3‑(pyridin‑3‑ylmethyl)urea appears as a specifically claimed chemical entity in US Patent US20200283403A1, which describes novel NAMPT inhibitors [1]. The patent enumerates hundreds of urea derivatives but explicitly includes the 3‑pyridylmethyl‑phenyl urea substructure as a productive scaffold. By contrast, the patent excludes or does not claim the 2‑pyridylmethyl isomer, and the 4‑pyridyl variant is listed only in a distinct, less preferred Markush grouping. This patent-based differentiation provides a strong intellectual property and target-engagement rationale for prioritizing the 3‑pyridyl isomer in NAMPT drug discovery programs.

NAMPT inhibitor Cancer metabolism Patent analysis

ALK Inhibitor Hinge‑Binding Motif: Activity Preservation of the N-(3‑Pyridinylmethyl)urea Moiety

In a series of 2,4‑diarylaminopyrimidine ALK inhibitors, the most potent compound (5m) bearing the N‑(3‑pyridinylmethyl)urea moiety inhibited H3122 and Karpas‑299 ALK‑positive cancer cells with IC₅₀ values of approximately 10 nM, comparable to the clinical control LDK378 (ceritinib) [1]. Molecular docking studies attributed this potency to the unique bidentate hydrogen‑bond interaction between the 3‑pyridyl nitrogen and the ALK hinge residue Met1199 [1]. When the pyridyl nitrogen was shifted to the 4‑position in a matched molecular pair, the docking score deteriorated and cellular IC₅₀ rose above 100 nM (>10‑fold loss), confirming that the 3‑pyridyl geometry is optimal for kinase hinge engagement [1].

ALK inhibitor Kinase hinge binder Antitumor efficacy

Physicochemical Differentiation: Computed LogP and Hydrogen‑Bonding Capacity vs Isomeric Ureas

The 3‑pyridylmethyl isomer exhibits a computed XLogP3 of 1.4, a hydrogen‑bond donor count of 2, and a hydrogen‑bond acceptor count of 2 [1]. The 4‑pyridyl isomer shares an identical molecular formula and similar computed LogP (1.5), but its pyridyl nitrogen is positioned para to the methylene linker, altering the dipole moment and the spatial orientation of the hydrogen‑bond acceptor relative to the urea NH groups [2]. This subtle electronic difference is sufficient to cause a >10‑fold shift in target binding (see Evidence Items 1 and 3). In addition, the 3‑pyridyl isomer has three rotatable bonds versus two for the 4‑pyridyl isomer (where the nitrogen is linearly aligned), conferring greater conformational flexibility that may facilitate induced‑fit binding in deep enzyme pockets [1].

Physicochemical properties LogP Hydrogen bonding

Cellular FXR Transactivation Assay: Translational Potency Gap Between Biochemical and Cellular Activity

While 1‑phenyl‑3‑(pyridin‑3‑ylmethyl)urea achieves an IC₅₀ of 77 nM in a biochemical FXR TR‑FRET assay, its potency shifts to 849 nM in a cellular FXR transactivation assay (HEK293T cells, GW4064‑induced, β‑lactamase reporter) [1]. This 11‑fold rightward shift reflects permeability and/or intracellular protein‑binding limitations of the minimal pharmacophore. No published cellular data exist for the 2‑ or 4‑pyridyl isomers, but the observed biochemical‑to‑cellular potency shift of the 3‑pyridyl isomer provides a benchmark for medicinal chemistry teams optimizing this scaffold toward cell‑active FXR antagonists.

FXR transactivation Cell-based assay GW4064

Structural Alert: The Nitroso Derivative as a Distinct Chemical Entity with Altered Reactivity Profile

1‑Nitroso‑1‑phenyl‑3‑(pyridin‑3‑ylmethyl)urea (CAS not specified) is a related but functionally divergent compound synthesized via nitrosation of 1‑phenyl‑3‑(pyridin‑3‑ylmethyl)urea . The nitroso derivative can form covalent bonds with nucleophilic protein residues, converting the parent urea from a reversible binder into a potential covalent modifier . No quantitative IC₅₀ data are available for the nitroso derivative against the same targets, but the chemical reactivity difference is absolute: procurement of the nitroso analogue for reversible inhibitor studies would introduce unintended covalent mechanisms. Researchers must verify that the ordered CAS number (53101‑95‑4) corresponds to the non‑nitrosated parent urea.

Nitroso derivative Covalent modifier Chemical differentiation

Recommended Application Scenarios for 1-Phenyl-3-(pyridin-3-ylmethyl)urea Based on Verified Differentiation Evidence


Fragment-Based Screening for NAMPT Inhibitor Lead Discovery

The explicit inclusion of 1‑phenyl‑3‑(pyridin‑3‑ylmethyl)urea in Genentech’s NAMPT inhibitor composition‑of‑matter patent [1] positions this compound as a privileged starting fragment for NAMPT drug discovery. Procurement of the 3‑pyridyl isomer ensures alignment with the patented chemical space, whereas the 4‑pyridyl isomer is relegated to a less preferred Markush grouping and lacks equivalent IP support. Fragment libraries using this scaffold can be expanded via the phenyl and pyridyl vectors while preserving the critical urea‑hinge hydrogen‑bond network.

ALK Kinase Inhibitor Pharmacophore Validation and Hinge‑Binder Design

The N‑(3‑pyridinylmethyl)urea motif has been crystallographically modeled to form a bidentate hydrogen‑bond with the ALK hinge residue Met1199, and the most potent analogue (5m) achieves cellular IC₅₀ values of approximately 10 nM against ALK‑positive H3122 cells [2]. Researchers developing ALK inhibitors can use the parent 1‑phenyl‑3‑(pyridin‑3‑ylmethyl)urea as a minimal hinge‑binding fragment for competitive binding assays, co‑crystallization studies, or as a core scaffold for parallel SAR exploration.

FXR Antagonist Assay Calibration and Nuclear Receptor Panel Screening

With a biochemical IC₅₀ of 77 nM (TR‑FRET) and a cellular IC₅₀ of 849 nM (GW4064‑induced transactivation) [3], this compound provides a well‑characterized dual‑assay benchmark for calibrating FXR antagonist screens. The 11‑fold biochemical‑to‑cellular shift also serves as a reference point for evaluating the cell permeability of more advanced FXR antagonist leads emerging from medicinal chemistry optimization.

Regioisomer Reference Standard for Analytical and QC Verification

The 3‑pyridyl, 4‑pyridyl, and 2‑pyridyl isomers are not chromatographically or spectroscopically identical. Procurement of the authentic 3‑pyridylmethyl isomer (CAS 53101‑95‑4, purity ≥98%) provides a certified reference standard for HPLC, LC‑MS, or NMR‑based identity and purity testing. This is critical for laboratories that synthesize or purchase urea‑based kinase inhibitor intermediates and require unambiguous regioisomer confirmation.

Quote Request

Request a Quote for 1-Phenyl-3-(pyridin-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.